ACSS2 Inhibition: Quantified Cellular Potency Advantage Over Alternative Scaffolds
N-(6-quinoxalinyl)-2-furamide demonstrates dual-functional ACSS2 inhibition in HepG2 hepatocellular carcinoma cells, blocking [¹⁴C]acetate incorporation into lipids with an IC₅₀ of 6.8 μM and into histones with an IC₅₀ of 5.5 μM . This cellular potency distinguishes it from structurally related di-furan quinoxaline analogs such as DC 838 (1-N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-3-N,3-N-diethylpiperidine-1,3-dicarboxamide), which targets cyclophilin A rather than ACSS2 .
| Evidence Dimension | Cellular ACSS2 inhibition potency |
|---|---|
| Target Compound Data | Lipid incorporation IC₅₀ = 6.8 μM; Histone acetylation IC₅₀ = 5.5 μM |
| Comparator Or Baseline | DC 838: Cyclophilin A inhibitor (structurally similar di-furan quinoxaline but different target profile); no reported ACSS2 activity |
| Quantified Difference | Target specificity differential: mono-furan quinoxaline carboxamide targets ACSS2; di-furan piperidine carboxamide targets CypA |
| Conditions | HepG2 cell-based assay using [¹⁴C]acetate tracer |
Why This Matters
For researchers investigating acetate metabolism, cancer cell lipid synthesis, or epigenetic regulation via histone acetylation, this compound provides a validated chemical probe with quantified cellular potency that cannot be replicated by alternative quinoxaline scaffolds.
